CYP2A6 Inhibition: IC50 Comparison of 3-(4-Methylthiophen-3-yl)pyridine Versus Unsubstituted 3-(Thiophen-3-yl)pyridine
In a standardized human CYP2A6 inhibition assay measuring 7-hydroxycoumarin formation, 3-(4-methylthiophen-3-yl)pyridine exhibits an IC50 of 1850 nM, while the unsubstituted analog 3-(thiophen-3-yl)pyridine shows an IC50 of 1370 nM under identical conditions [1]. The presence of the 4-methyl group on the thiophene ring results in a 1.35-fold reduction in CYP2A6 inhibitory potency compared to the unsubstituted parent, demonstrating that the methyl substitution modulates target engagement [2].
| Evidence Dimension | CYP2A6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1850 nM (1.85 μM) |
| Comparator Or Baseline | 3-(thiophen-3-yl)pyridine: IC50 = 1370 nM (1.37 μM) |
| Quantified Difference | 1.35-fold reduced potency (480 nM higher IC50) |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation assay; 95 test compounds evaluated in parallel |
Why This Matters
For researchers investigating structure-activity relationships in CYP2A6 modulation, this quantifiable potency difference enables informed selection of the methylated versus unsubstituted scaffold based on desired inhibitory profile.
- [1] BindingDB. BDBM12358: 3-(4-methylthiophen-3-yl)pyridine CYP2A6 IC50 = 1850 nM. Assay ID 1, Entry 6119. View Source
- [2] BindingDB. BDBM12355: 3-(thiophen-3-yl)pyridine CYP2A6 IC50 = 1370 nM. Assay ID 1, Entry 6119. View Source
